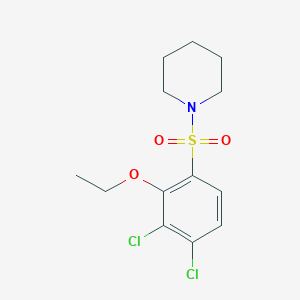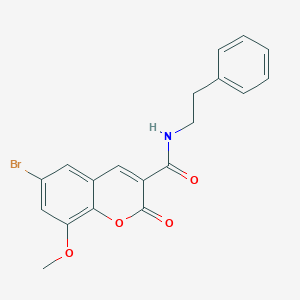
6-bromo-8-methoxy-2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-bromo-8-methoxy-2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide is a chemical compound that belongs to the class of chromene derivatives. It has been the subject of scientific research due to its potential applications in medicine and pharmacology.
Mecanismo De Acción
The mechanism of action of 6-bromo-8-methoxy-2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide involves the inhibition of various enzymes and signaling pathways involved in inflammation, tumor growth, and angiogenesis. It has been found to inhibit the expression of COX-2, iNOS, and NF-κB, which are involved in the inflammatory response. It also inhibits the PI3K/Akt/mTOR signaling pathway, which is involved in tumor growth and angiogenesis.
Biochemical and Physiological Effects:
6-bromo-8-methoxy-2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It also inhibits the proliferation and migration of cancer cells and reduces the formation of new blood vessels. Additionally, it has been found to protect against oxidative stress and neuroinflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-bromo-8-methoxy-2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide in lab experiments include its potent anti-inflammatory, anti-tumor, and anti-angiogenic properties. It is also relatively easy to synthesize and purify. However, its limitations include its low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for the research on 6-bromo-8-methoxy-2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide. One potential direction is the investigation of its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another direction is the development of more potent and selective derivatives of 6-bromo-8-methoxy-2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide. Additionally, the use of 6-bromo-8-methoxy-2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide in combination with other drugs or therapies could be explored to enhance its therapeutic effects.
Métodos De Síntesis
The synthesis method of 6-bromo-8-methoxy-2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide involves the reaction of 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid with 2-phenylethylamine in the presence of thionyl chloride and bromine. The resulting product is purified by column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
6-bromo-8-methoxy-2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide has been studied for its potential applications in medicine and pharmacology. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties. It has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
Nombre del producto |
6-bromo-8-methoxy-2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide |
|---|---|
Fórmula molecular |
C19H16BrNO4 |
Peso molecular |
402.2 g/mol |
Nombre IUPAC |
6-bromo-8-methoxy-2-oxo-N-(2-phenylethyl)chromene-3-carboxamide |
InChI |
InChI=1S/C19H16BrNO4/c1-24-16-11-14(20)9-13-10-15(19(23)25-17(13)16)18(22)21-8-7-12-5-3-2-4-6-12/h2-6,9-11H,7-8H2,1H3,(H,21,22) |
Clave InChI |
JOFLHBILUUFQHY-UHFFFAOYSA-N |
SMILES |
COC1=C2C(=CC(=C1)Br)C=C(C(=O)O2)C(=O)NCCC3=CC=CC=C3 |
SMILES canónico |
COC1=C2C(=CC(=C1)Br)C=C(C(=O)O2)C(=O)NCCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









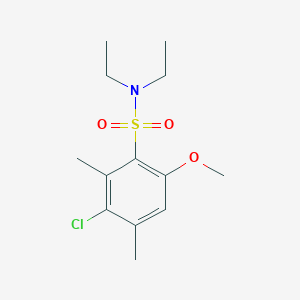
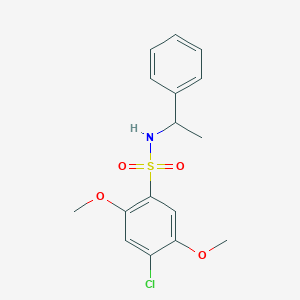
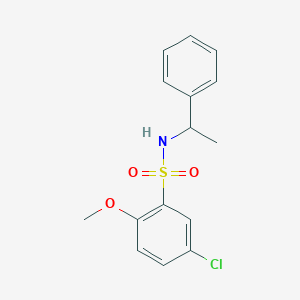


![2-{4-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B288599.png)

